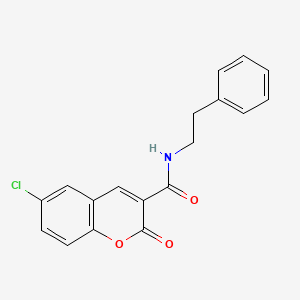![molecular formula C14H13N3O4S B5694149 N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide, commonly known as DAPA, is a chemical compound that has been extensively used in scientific research due to its unique properties. DAPA is a thioester derivative of pyrimidine nucleoside, which makes it a potent inhibitor of enzymes that are involved in DNA replication and repair.
Aplicaciones Científicas De Investigación
DAPA has been extensively used in scientific research as a potent inhibitor of enzymes involved in DNA replication and repair. It has been shown to inhibit the activity of thymidylate synthase, which is a key enzyme in the synthesis of DNA. DAPA has also been shown to inhibit the activity of dihydrofolate reductase, which is another enzyme involved in DNA synthesis. DAPA has been used in various studies to investigate the role of these enzymes in cancer cell proliferation and to develop novel cancer therapies.
Mecanismo De Acción
DAPA inhibits the activity of thymidylate synthase and dihydrofolate reductase by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting DNA synthesis and repair. DAPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPA has been shown to have potent anti-cancer activity in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA synthesis and repair. DAPA has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPA has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in DNA synthesis and repair, which makes it a valuable tool for investigating the role of these enzymes in cancer cell proliferation. DAPA has also been shown to have low toxicity in normal cells, which makes it a promising candidate for the development of novel cancer therapies. However, the synthesis of DAPA is a multi-step process and requires expertise in organic chemistry. DAPA is also a relatively new compound, and its long-term effects on normal cells are not well understood.
Direcciones Futuras
There are several future directions for the use of DAPA in scientific research. One area of future research is the development of novel cancer therapies that target thymidylate synthase and dihydrofolate reductase using DAPA as a lead compound. Another area of future research is the investigation of the long-term effects of DAPA on normal cells and the development of strategies to minimize toxicity. DAPA may also have potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Overall, DAPA is a promising compound for scientific research and has the potential to contribute to the development of novel cancer therapies.
Métodos De Síntesis
The synthesis of DAPA involves the reaction of 2-mercaptopyrimidine with 4-bromo-2-acetylphenyl isothiocyanate, followed by the reaction with hydroxylamine hydrochloride to obtain the final product. The synthesis of DAPA is a multi-step process and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
N-[4-[2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)15-10-4-2-9(3-5-10)11(19)7-22-14-16-12(20)6-13(21)17-14/h2-6H,7H2,1H3,(H,15,18)(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXGHVXBSPXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![1'-(2-ethoxybenzyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694091.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)



![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)